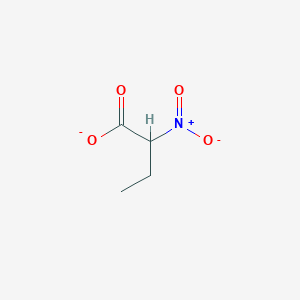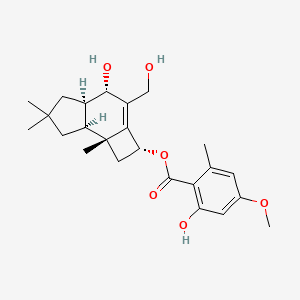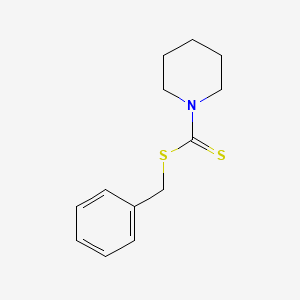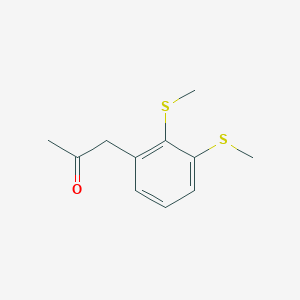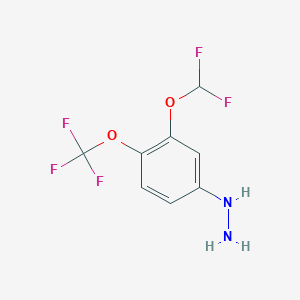
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H7F5N2O2 and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common synthetic route involves the reaction of a suitable phenol derivative with difluoromethyl ether and trifluoromethyl ether under specific conditions to introduce the desired substituents. The resulting intermediate is then reacted with hydrazine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Trifluoromethyl phenyl sulfone: This compound contains a trifluoromethyl group and is used in similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F5N2O2 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-6-3-4(15-14)1-2-5(6)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
PVHPLLHOJWKWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



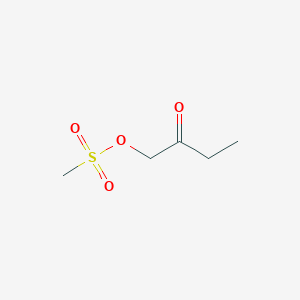
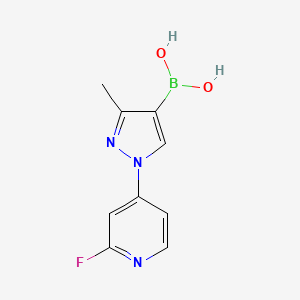
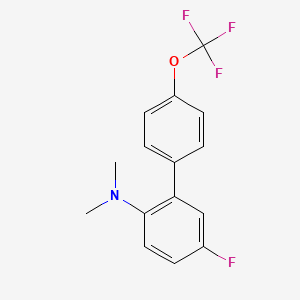
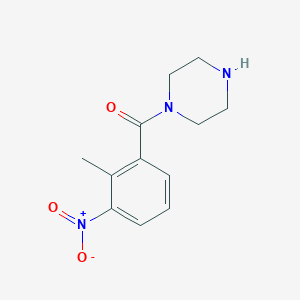
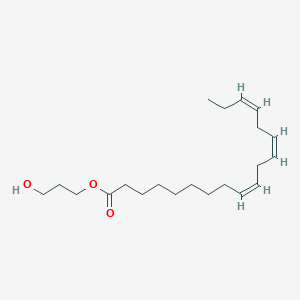

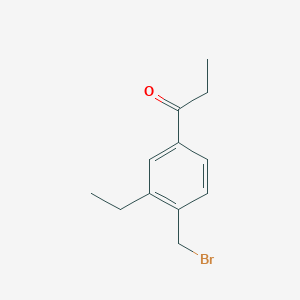
![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)
